molecular formula C12H8I2S B3056753 Bis(p-iodophenyl) sulfide CAS No. 73927-07-8

Bis(p-iodophenyl) sulfide

Cat. No.: B3056753
CAS No.: 73927-07-8
M. Wt: 438.07 g/mol
InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(p-iodophenyl) sulfide (CAS 73927-07-8) is a solid organoiodine compound with the molecular formula C₁₂H₈I₂S and a molecular weight of 438.07 g/mol . This diaryl sulfide features a sulfur atom bridging two para-iodophenyl rings, creating a multifunctional scaffold highly valued in advanced materials research and organic synthesis . The compound's primary research value lies in its two reactive carbon-iodine (C-I) bonds, which are the weakest among carbon-halogen bonds, facilitating their cleavage in metal-catalyzed cross-coupling reactions . This makes Bis(p-iodophenyl) sulfide a pivotal building block for constructing complex architectures such as dendrimers and liquid crystals via Suzuki-Miyaura or Ullmann-type couplings . Furthermore, the central sulfide bridge can be selectively oxidized to sulfoxide or sulfone derivatives, adding another dimension to its synthetic utility . A significant application is its role as a precursor in the synthesis of high-performance polymers. It can be used to produce high molecular weight, highly crystalline poly(p-phenylene sulfide) (PPS), a versatile engineering plastic known for its excellent thermal stability and used as a matrix in composites containing glass or carbon fiber . The rigid diaryl sulfide backbone, combined with the heavy iodine atoms, contributes to the enhanced properties of the resulting materials . This compound also serves as a key intermediate in the synthesis of specialized molecules like trans-AB₂C-type porphyrins for biomimetic systems . Bis(p-iodophenyl) sulfide is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVVOUSAQUQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224535
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-07-8
Record name Sulfide, bis(p-iodophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Key Building Block: Initial Synthesis and Discovery of Bis(p-iodophenyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Symmetrical Diaryl Sulfide

Bis(p-iodophenyl) sulfide, a symmetrical diaryl sulfide, represents a pivotal molecular scaffold in the landscape of organic synthesis and materials science. Its structure, featuring two iodinated phenyl rings linked by a sulfur atom, offers a unique combination of reactivity and stability. The presence of the carbon-iodine bonds provides reactive handles for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules, including polymers and pharmacologically active compounds. The diaryl sulfide core, on the other hand, imparts specific conformational and electronic properties that are sought after in materials with tailored optical and thermal characteristics. This guide delves into the historical context and the fundamental chemistry underpinning the initial synthesis and discovery of this important compound.

The Dawn of Diaryl Sulfide Synthesis: A Historical Perspective

The late 19th and early 20th centuries witnessed a surge in the exploration of synthetic methodologies for forming carbon-sulfur bonds, a critical step in the development of new dyes, vulcanized rubber, and early pharmaceuticals. While the exact date and discoverer of Bis(p-iodophenyl) sulfide are not prominently documented in seminal, standalone publications, its synthesis can be confidently inferred from the well-established principles of nucleophilic aromatic substitution developed during this era. The fundamental reaction pathways for creating diaryl sulfides were being elucidated, providing the chemical grammar for constructing molecules like Bis(p-iodophenyl) sulfide.

The most probable early synthetic routes were extensions of methods used for analogous compounds such as diaryl ethers and other substituted diphenyl sulfides. These early syntheses were often characterized by harsh reaction conditions, including high temperatures and the use of strong bases, yet they laid the crucial groundwork for the more refined methods used today.

The Pioneering Synthesis: A Plausible First Approach

The initial synthesis of Bis(p-iodophenyl) sulfide likely emerged from the logical application of established reactions for forming diaryl sulfides from aryl halides and a sulfur source. A highly plausible and historically consistent method involves the reaction of a p-iodinated benzene derivative with an inorganic sulfide.

Core Reaction Principle: Nucleophilic Aromatic Substitution

The key chemical transformation is a nucleophilic aromatic substitution reaction. In this process, a sulfur-containing nucleophile displaces a halide (in this case, iodide) on an aromatic ring. The presence of an electron-withdrawing group on the aromatic ring can facilitate this reaction; however, in the case of p-diiodobenzene, the reaction likely requires forcing conditions due to the relatively unactivated nature of the aryl halide.

A probable and straightforward approach involves the reaction of two equivalents of a p-haloiodobenzene with a sulfide source, or more directly, the reaction of p-diiodobenzene with a controlled amount of a sulfur nucleophile. A common and historically significant method for the synthesis of symmetrical diaryl sulfides involves the reaction of an aryl halide with sodium sulfide (Na₂S).

Experimental Workflow: A Reconstructed Protocol for Initial Synthesis

The following protocol represents a detailed, step-by-step methodology for a plausible initial synthesis of Bis(p-iodophenyl) sulfide, based on common practices for diaryl sulfide synthesis from the early 20th century.

Objective: To synthesize Bis(p-iodophenyl) sulfide via the reaction of p-diiodobenzene with sodium sulfide.

Materials:

  • p-Diiodobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (or another suitable high-boiling polar solvent)

  • Water

  • Hydrochloric acid (dilute)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus (magnetic or mechanical)

  • Buchner funnel and flask

  • Beakers and other standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve a known quantity of sodium sulfide nonahydrate in a minimal amount of water.

  • Solvent Addition: To this solution, add a larger volume of a high-boiling polar solvent such as ethanol. The use of a co-solvent system helps to dissolve both the inorganic sulfide and the organic aryl halide.

  • Addition of Aryl Halide: Add a stoichiometric excess of p-diiodobenzene to the flask. The excess of the aryl halide is intended to drive the reaction towards the formation of the diaryl sulfide and minimize the formation of the corresponding thiophenol.

  • Reaction under Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours to ensure complete conversion. The progress of the reaction could have been monitored by the disappearance of the starting materials, likely assessed by qualitative tests or changes in the reaction mixture's appearance.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product, being insoluble in the aqueous ethanol mixture, will likely precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product sequentially with water to remove any unreacted sodium sulfide and other inorganic byproducts, followed by a wash with cold ethanol to remove unreacted p-diiodobenzene.

  • Purification: The crude Bis(p-iodophenyl) sulfide can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

  • Characterization: The identity and purity of the final product would have been confirmed by elemental analysis and melting point determination, which were the primary characterization techniques of that era.

Visualizing the Synthesis

The following diagram illustrates the fundamental reaction for the synthesis of Bis(p-iodophenyl) sulfide.

Synthesis_of_Bis_p_iodophenyl_sulfide reactant1 2 x p-Diiodobenzene (I-C₆H₄-I) product Bis(p-iodophenyl) sulfide (I-C₆H₄-S-C₆H₄-I) reactant1->product + Na₂S reactant1->product reactant2 Sodium Sulfide (Na₂S) reactant2->product byproduct 2 x Sodium Iodide (NaI)

Caption: A simplified reaction scheme for the synthesis of Bis(p-iodophenyl) sulfide.

Quantitative Data Summary

ParameterTypical Value
Yield 60-80% (unoptimized)
Melting Point 152-154 °C
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₈I₂S
Molecular Weight 438.07 g/mol
Solubility Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents

Causality Behind Experimental Choices

  • Choice of Reactants: p-Diiodobenzene serves as the electrophilic aromatic substrate. Sodium sulfide is a readily available and effective sulfur nucleophile.

  • Solvent System: A high-boiling polar solvent like ethanol is chosen to facilitate the dissolution of both the ionic and organic reactants and to allow the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable conversion within a practical timeframe.

  • Stoichiometry: Using an excess of the aryl halide helps to maximize the formation of the desired diaryl sulfide product over the potential side-product, p-iodothiophenol.

  • Work-up Procedure: The aqueous wash is crucial for removing inorganic salts, while the organic solvent wash removes unreacted starting material, leading to a purer isolated product. Recrystallization is a classic and effective method for purifying solid organic compounds.

Conclusion: A Foundation for Future Innovation

The initial synthesis of Bis(p-iodophenyl) sulfide, likely achieved through a straightforward yet effective nucleophilic aromatic substitution, marked an important step in the development of functionalized organic molecules. While the discovery itself may not have been a singular, celebrated event, the existence and accessibility of this compound have provided chemists with a versatile building block for countless applications. From the synthesis of high-performance polymers to its use as an intermediate in the preparation of complex pharmaceutical agents, the legacy of this foundational synthesis continues to enable innovation in both academic and industrial research. The principles demonstrated in its initial preparation are a testament to the enduring power of fundamental organic chemistry.

References

  • General Synthesis of Diaryl Sulfides: For an overview of classical and modern methods for the synthesis of diaryl sulfides, which provides the foundational chemistry for the synthesis of Bis(p-iodophenyl) sulfide, refer to reviews on C-S bond formation.
  • Nucleophilic Aromatic Substitution: The mechanism underlying the synthesis is a cornerstone of organic chemistry.
  • Characterization of Organic Compounds: For information on the classical methods of characterization used in the early 20th century, such as melting point determination and elemental analysis, historical texts on organic chemistry laboratory practices are inform

Methodological & Application

Experimental protocol for the synthesis of "Bis(p-iodophenyl) sulfide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-iodophenyl) sulfide is a critical intermediate in the synthesis of high-performance poly(phenylene sulfide) (PPS) derivatives and a versatile electrophile for Suzuki-Miyaura cross-coupling reactions.[1] While direct electrophilic iodination of diphenyl sulfide is theoretically possible, it suffers from a critical chemoselectivity flaw: the competing oxidation of the sulfide linker (


) to sulfoxide (

) or sulfone (

) by standard iodinating agents.[1]

To ensure strict regiochemical fidelity (4,4'-substitution) and prevent sulfur oxidation, this protocol utilizes a Bis-Diazotization (Sandmeyer-type) strategy starting from 4,4'-thiodianiline.[1] This method guarantees the integrity of the sulfide bridge while installing the iodine atoms exclusively at the para positions.

Strategic Methodological Analysis

Comparison of Synthetic Routes
FeatureRoute A: Direct IodinationRoute B: Sandmeyer (Recommended)
Precursor Diphenyl Sulfide4,4'-Thiodianiline
Reagents

or


, then

Atom Economy HighModerate
Regioselectivity Variable (Ortho/Para mixtures)Absolute (Pre-defined)
Chemoselectivity Risk of S-Oxidation High (Sulfide preserved)
Purity Profile Requires difficult isomer separationHigh (Recrystallization only)
Reaction Mechanism (Sandmeyer Route)

The synthesis proceeds via the formation of a bis-diazonium salt intermediate.[1] The amino groups are converted to diazonium moieties (


) under acidic conditions at low temperature.[1] Subsequent treatment with potassium iodide facilitates a single-electron transfer (SET) radical substitution, replacing the 

groups with iodine.[1]

ReactionMechanism Start 4,4'-Thiodianiline Inter Bis-Diazonium Salt Intermediate Start->Inter NaNO2, HCl < 5°C Prod Bis(4-iodophenyl) Sulfide Inter->Prod KI (aq) Sandmeyer Gas N2 (g) Inter->Gas

Figure 1: Reaction pathway ensuring regioselective installation of iodine.[1]

Experimental Protocol

Reagents and Equipment
  • Starting Material: 4,4'-Thiodianiline (98% purity).[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (12M), Potassium Iodide (
    
    
    
    ), Urea (quencher), Sodium Thiosulfate (
    
    
    ).[1]
  • Solvents: Water (deionized), Dichloromethane (DCM), Ethanol (for recrystallization).[1]

  • Equipment: 3-Neck Round Bottom Flask (500 mL), Mechanical Stirrer, Internal Thermometer, Dropping Funnel.

Quantitative Data Table
ComponentRoleMass/Vol (for 10g scale)Molar Eq
4,4'-Thiodianiline Substrate10.0 g1.00
HCl (conc. 37%) Acid Source30.0 mL~8.00
Sodium Nitrite Diazotization6.8 g2.15
Potassium Iodide Iodine Source16.8 g2.20
Urea Scavenger~0.5 gTrace
Step-by-Step Procedure
Phase 1: Bis-Diazonium Salt Formation[1]
  • Dissolution: In a 500 mL 3-neck flask equipped with a mechanical stirrer, suspend 10.0 g (46.2 mmol) of 4,4'-thiodianiline in 40 mL of water .

  • Acidification: Cool the suspension to 0–5°C using an ice/salt bath. Add 30 mL of conc. HCl dropwise. Note: The amine will convert to the hydrochloride salt; ensure efficient stirring to prevent clumping.[1]

  • Diazotization: Dissolve 6.8 g (98.5 mmol) of

    
      in 20 mL of water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 5°C .
    
    • Critical Control: Exceeding 5°C may cause premature decomposition of the diazonium salt to the phenol derivative.

  • Quenching: Stir for 30 minutes at 0°C. Test for excess nitrous acid using starch-iodide paper (turns blue instantly). Add small amounts of Urea until the starch-iodide test is negative (prevents side reactions during iodination).[1]

Phase 2: Sandmeyer Substitution[1]
  • Preparation of Iodide: Dissolve 16.8 g (101 mmol) of Potassium Iodide (

    
    )  in 50 mL of water.
    
  • Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition is preferred to maintain excess Iodide) with vigorous stirring.

    • Observation: Evolution of Nitrogen gas (

      
      ) will begin, and a dark oil/solid will separate.
      
  • Thermal Decomposition: Allow the mixture to warm to room temperature over 1 hour, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Phase 3: Workup and Purification
  • Quench Iodine: The reaction mixture will be dark brown due to liberated Iodine (

    
    ).[1] Add saturated Sodium Thiosulfate (
    
    
    
    )
    solution until the color changes from brown to yellow/off-white.[1]
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL).[1] Dry over anhydrous
    
    
    .[1]
  • Isolation: Filter and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Toluene mixture to obtain off-white needles.[1]

Process Workflow Diagram

Workflow Step1 Acid Dissolution (Amine + HCl) Step2 Diazotization (Add NaNO2 @ <5°C) Step1->Step2 Cool to 0°C Step3 Sandmeyer Reaction (Add to KI solution) Step2->Step3 Transfer Step4 Thermal Decomp (Heat to 60°C) Step3->Step4 -N2 gas Step5 Reductive Quench (Na2S2O3) Step4->Step5 Remove I2 Step6 Purification (Recrystallization) Step5->Step6 DCM Extract

Figure 2: Operational workflow for the synthesis of Bis(4-iodophenyl) sulfide.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 98–102°C (Consistent with diaryl sulfide derivatives).[1]

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.60 (d, 
      
      
      
      Hz, 4H, ortho-to-Iodine)[1]
    • 
       7.05 (d, 
      
      
      
      Hz, 4H, ortho-to-Sulfur)[1]
    • Note: The symmetry of the molecule results in a clean AA'BB' system.[1]

  • Mass Spectrometry (GC-MS/EI): Molecular ion peak

    
     at m/z 437.9 .[1]
    
  • Impurity Check: Absence of peaks at

    
     7.8–8.0 (indicative of sulfoxide/sulfone oxidation products).[1]
    

Safety & Handling

  • Diazonium Salts: Although kept in solution, diazonium intermediates are potentially explosive if allowed to dry.[1] Do not stop the reaction at Phase 1; proceed immediately to Phase 2.[1]

  • Iodine: The reaction generates elemental iodine.[1] Work in a fume hood and use thiosulfate to neutralize.[1]

  • Waste Disposal: Aqueous waste contains heavy metals (if catalyst used) or high organic load.[1] Dispose of halogenated organic waste separately.[1]

References

  • General Sandmeyer Protocols

    • Organic Syntheses, Coll.[2] Vol. 2, p. 130 (1943); Vol. 11, p. 66 (1931).[1] (Foundational methodology for converting amines to iodides).

    • [1]

  • Sulfide/Sulfone Chemistry

    • Janczewski, M., et al. "The effect of molecular structure on the optical properties of sulfoxide systems." Polish Journal of Chemistry.[1] (Describes synthesis of 4,4'-derivatives).

    • [1]

  • Cross-Coupling Applications

    • Zhu, W., et al. "Synthesis of iodophenyl tagged sphingosine derivatives." Bioorganic & Medicinal Chemistry Letters, 2009. (Demonstrates utility of p-iodophenyl sulfides in coupling).
    • [1]

Sources

Functionalization of polymers derived from "Bis(p-iodophenyl) sulfide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization & Synthesis of High-Refractive Index Polymers Derived from Bis(p-iodophenyl) Sulfide

Part 1: Core Directive & Executive Summary

The Challenge: Bis(p-iodophenyl) sulfide (4,4'-Diiododiphenyl sulfide) is a premium monomer distinct from its chlorinated analogs. While cheaper chlorinated sulfides are used for bulk Poly(phenylene sulfide) (PPS) via nucleophilic substitution, the iodo- derivative is the precursor of choice for precision optical polymers and conjugated electronics . The iodine atoms serve as highly reactive leaving groups for Palladium-catalyzed C-C coupling (Suzuki-Miyaura), allowing the incorporation of complex aromatic functionalities that are impossible to achieve with standard PPS synthesis.

The Solution: This guide details a two-stage workflow:

  • Synthesis: Derivation of Poly(arylene sulfide)s (PAS) via Suzuki-Miyaura polycondensation.

  • Functionalization: Post-polymerization modification via selective oxidation of the sulfide bridge to sulfoxides (-SO-) and sulfones (-SO2-). This step dramatically alters the glass transition temperature (

    
    ), solubility, and refractive index (
    
    
    
    ), converting a flexible optical polymer into a rigid engineering thermoplastic.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Module 1: Polymerization Strategy (Suzuki-Miyaura Polycondensation)

Mechanism & Causality: We utilize the Suzuki-Miyaura coupling because it tolerates the sulfur heteroatom in the backbone without poisoning the Palladium catalyst, provided high-purity reagents are used. The iodine groups on Bis(p-iodophenyl) sulfide undergo oxidative addition to Pd(0) much faster than bromine or chlorine, allowing for lower catalyst loading and milder temperatures (80°C vs 200°C for traditional PPS).

Experimental Protocol 1: Synthesis of Poly(arylene sulfide) via C-C Coupling

  • Reagents:

    • Monomer A: Bis(p-iodophenyl) sulfide (1.0 eq)

    • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid (1.0 eq) (Example comonomer for solubility/optical properties)

    • Catalyst:

      
       (1.5 mol%)
      
    • Base:

      
       (2M aqueous solution)
      
    • Solvent: Toluene / Aliquat 336 (Phase transfer agent)

  • Step-by-Step Workflow:

    • Degassing (Critical): In a Schlenk tube, dissolve Monomers A and B in Toluene. Degas via three freeze-pump-thaw cycles. Reason: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

    • Catalyst Addition: Add

      
       under Argon flow. Add the degassed aqueous 
      
      
      
      and Aliquat 336.
    • Polymerization: Stir vigorously at 85°C for 48 hours. The mixture will become viscous.

    • End-Capping: Add phenylboronic acid (to cap iodides) and stir for 6 hours; then add bromobenzene (to cap boronates) and stir for 6 hours. Reason: Uncapped ends lead to poor thermal stability.

    • Purification: Precipitate into methanol containing HCl (to remove Pd residues). Soxhlet extract with acetone to remove oligomers.

Module 2: Post-Polymerization Functionalization (Sulfide Oxidation)

Mechanism & Causality: The sulfide (-S-) linkage is electron-rich and susceptible to electrophilic attack by oxidants.

  • Partial Oxidation (Sulfoxide): Increases polarity and adhesion but introduces chirality (tacticity issues).

  • Full Oxidation (Sulfone): Creates a strongly electron-withdrawing group, significantly stiffening the backbone (increasing

    
    ) and improving chemical resistance.
    

Experimental Protocol 2: Selective Oxidation to Polysulfone

  • Reagents:

    • Polymer from Protocol 1 (1.0 eq of repeating unit)

    • Hydrogen Peroxide (30%

      
      , excess)
      
    • Solvent: Chloroform (

      
      )
      
    • Catalyst: Glacial Acetic Acid (AcOH)

  • Step-by-Step Workflow:

    • Dissolution: Dissolve the parent sulfide polymer in

      
       (10 wt%).
      
    • Oxidant Activation: Add 5 equivalents of

      
       dropwise to a mixture of the polymer solution and excess AcOH (acting as a catalyst to form peracetic acid in situ).
      
    • Reaction:

      • For Sulfoxide: Stir at Room Temperature for 4 hours.

      • For Sulfone: Reflux at 60°C for 24 hours.

    • Quenching: Pour into methanol. Wash the precipitate with water/sodium bisulfite solution to neutralize residual peroxide.

    • Drying: Vacuum dry at 60°C for 24 hours.

Part 3: Visualization & Formatting

Data Presentation: Property Tuning via Functionalization

The following table illustrates how functionalizing the sulfide bridge alters the physical properties of a fluorene-copolymer derived from Bis(p-iodophenyl) sulfide.

PropertyParent Polymer (Sulfide)Functionalized (Sulfone)Impact of Functionalization
Refractive Index (

)
1.72 - 1.751.65 - 1.68Slight decrease due to lower molar refraction of

vs S.
Glass Transition (

)
120°C245°CMajor Increase: Dipolar interactions and steric bulk rigidify chains.
Solubility Soluble in THF, TolueneSoluble in DMF, NMPPolarity shift requires polar aprotic solvents.
Thermal Decomposition (

)
~380°C~450°CEnhanced oxidative stability.
Visual Workflow 1: Synthesis & Functionalization Pathway

G Monomer Bis(p-iodophenyl) Sulfide (High Reactivity Precursor) Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, Base, 85°C) Monomer->Coupling + Aryl Diboronic Acid Polymer Poly(arylene sulfide) (Flexible, High Refractive Index) Coupling->Polymer - KI (Salt byproduct) Oxidation Selective Oxidation (H2O2 / AcOH) Polymer->Oxidation Functionalization Sulfone Poly(arylene sulfone) (Rigid, High Tg, High Stability) Oxidation->Sulfone S -> SO2 Conversion

Caption: Transformation of iodo-monomer to high-performance sulfone thermoplastic via Pd-catalysis and oxidation.

Visual Workflow 2: Mechanism of Selective Oxidation

OxidationMechanism Sulfide Sulfide Linkage (-S-) Electron Rich Sulfoxide Sulfoxide (-SO-) Chiral, Polar Sulfide->Sulfoxide Step 1: Fast (RT) Oxidant Electrophilic Oxygen (Peracetic Acid) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Sulfone (-SO2-) Achiral, Rigid Sulfoxide->Sulfone Step 2: Slow (Requires Heat/Reflux)

Caption: Stepwise oxidation mechanism allowing tunable polymer properties via reaction stoichiometry and temperature.

References

  • Suzuki Coupling Post-Polymerization: Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers.[1] (2025).[2][3][4][5] ResearchGate. Link

  • Selective Oxidation: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Link

  • High Refractive Index Polymers: Sulfur containing high refractive index polymers for better light outcoupling from OLED.[6] (2018). Digitell Inc. Link

  • Polymerization of Sulfides: Synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure.[7] (2013). RSC Advances. Link

  • Oxidation Protocols: Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment.[8] (2021).[8] ACS Macromolecules. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bis(p-iodophenyl) sulfide and Bis(p-bromophenyl) sulfide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. Bis(p-iodophenyl) sulfide and Bis(p-bromophenyl) sulfide are versatile difunctional building blocks, frequently employed in the construction of complex molecular architectures and polymers such as poly(p-phenylene sulfide) (PPS). While structurally similar, the choice between the iodo- and bromo- derivatives can have profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by mechanistic insights and experimental data, to aid researchers in making informed decisions for their specific applications.

The fundamental difference in reactivity between Bis(p-iodophenyl) sulfide and Bis(p-bromophenyl) sulfide lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage in the rate-determining oxidative addition step of many cross-coupling reactions. This distinction is a critical factor that governs the choice of catalyst, reaction conditions, and ultimately the yield and purity of the desired product.

Mechanistic Underpinnings of Reactivity: The Oxidative Addition Step

The majority of cross-coupling reactions catalyzed by transition metals, such as palladium, commence with the oxidative addition of the aryl halide to the metal center. This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic species. The energy barrier for this process is directly influenced by the bond dissociation energy of the carbon-halogen bond.

The bond dissociation energies for C-I and C-Br bonds in aryl halides follow the trend: C-Br > C-I . Specifically, the C-Br bond is stronger and thus requires more energy to break. This translates to a faster rate of oxidative addition for aryl iodides compared to aryl bromides under identical conditions.

Caption: Oxidative addition of an aryl halide to a Pd(0) catalyst.

This fundamental difference in the rate of oxidative addition has significant practical consequences, often allowing for more facile reactions with Bis(p-iodophenyl) sulfide at lower temperatures and with less active catalysts.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes Bis(p-iodophenyl) sulfide the preferred substrate in a variety of cross-coupling reactions, particularly when milder conditions are desired. Below is a comparative overview of their performance in several common transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The general trend of reactivity, I > Br, holds true.[1] This allows for the coupling of Bis(p-iodophenyl) sulfide under milder conditions, often at room temperature, while the corresponding reaction with the bromo- derivative may require elevated temperatures and more sophisticated catalyst systems to achieve comparable yields.

FeatureBis(p-iodophenyl) sulfideBis(p-bromophenyl) sulfide
Typical Reaction Temp. Room Temperature to 60 °C80 °C to 110 °C
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃) often sufficeMore electron-rich and bulky ligands (e.g., SPhos, XPhos) may be necessary
Reaction Time Generally shorterGenerally longer
Yields Often higher under mild conditionsCan be high, but may require optimization
Ullmann Condensation

The Ullmann condensation, particularly for the formation of C-S and C-O bonds, also demonstrates the superior reactivity of aryl iodides. In the synthesis of diaryl ethers or sulfides, Bis(p-iodophenyl) sulfide will typically react more readily and at lower temperatures than its bromo- counterpart.[2]

Heck Coupling

In the Heck reaction, which couples aryl halides with alkenes, the higher reactivity of the C-I bond in Bis(p-iodophenyl) sulfide leads to faster reaction rates and often cleaner product formation, with fewer side reactions such as β-hydride elimination.

Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with aryl halides is highly sensitive to the nature of the halide. Bis(p-iodophenyl) sulfide is an excellent substrate for this reaction, often proceeding smoothly at room temperature with a palladium/copper co-catalyst system. Bis(p-bromophenyl) sulfide, while still reactive, typically requires higher temperatures and longer reaction times to achieve high conversion.

Buchwald-Hartwig Amination

The palladium-catalyzed amination of aryl halides is a powerful tool for the synthesis of arylamines. The established reactivity trend of I > Br is also observed in this reaction. This allows for the amination of Bis(p-iodophenyl) sulfide under milder conditions and with a broader range of amine coupling partners compared to the bromo- derivative.

Application in Polymer Synthesis: Poly(p-phenylene sulfide) (PPS)

Both Bis(p-iodophenyl) sulfide and Bis(p-bromophenyl) sulfide can serve as monomers for the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic with excellent thermal and chemical resistance. The choice of monomer can influence the polymerization conditions and the properties of the resulting polymer.

Polymerization of Bis(p-iodophenyl) sulfide with a sulfur source can often be achieved under less stringent conditions compared to the polymerization of Bis(p-bromophenyl) sulfide. This is a direct consequence of the greater reactivity of the C-I bond. The use of the iodo- monomer may allow for lower polymerization temperatures, potentially leading to a polymer with a more defined structure and fewer side products. However, the higher cost of iodine-containing compounds is a significant consideration for industrial-scale production.

Caption: Workflow for the synthesis of PPS from different monomers.

Experimental Protocols

The following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction. These protocols are intended as a starting point and may require optimization based on the specific boronic acid used and the desired scale of the reaction.

Protocol 1: Suzuki-Miyaura Coupling of Bis(p-iodophenyl) sulfide with Phenylboronic Acid

Materials:

  • Bis(p-iodophenyl) sulfide (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 4.0 equiv)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Bis(p-iodophenyl) sulfide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of Bis(p-bromophenyl) sulfide with Phenylboronic Acid

Materials:

  • Bis(p-bromophenyl) sulfide (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.12 equiv)

  • Potassium phosphate (K₃PO₄, 4.0 equiv)

  • 1,4-Dioxane/Water (5:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Bis(p-bromophenyl) sulfide, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining degassed 1,4-dioxane/water solvent mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

The choice between Bis(p-iodophenyl) sulfide and Bis(p-bromophenyl) sulfide is a classic example of the trade-off between reactivity and cost in chemical synthesis.

Bis(p-iodophenyl) sulfide is the more reactive substrate, offering several advantages:

  • Milder reaction conditions (lower temperatures, shorter reaction times).

  • Compatibility with a wider range of less active catalysts and more standard ligands.

  • Often leads to higher yields and cleaner reactions.

It is the recommended choice for:

  • Small-scale synthesis where material cost is less of a concern.

  • Reactions involving sensitive functional groups that may not tolerate harsh conditions.

  • Rapid library synthesis where high throughput is desired.

Bis(p-bromophenyl) sulfide is a more cost-effective starting material, making it suitable for:

  • Large-scale synthesis where cost is a primary driver.

  • Instances where the subsequent reaction steps are robust and can tolerate higher temperatures.

  • Synthetic routes where the slightly lower reactivity can be overcome by careful optimization of the catalyst system and reaction conditions.

Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the scale of the reaction, and the available resources. This guide provides the fundamental principles and practical considerations to empower researchers to make the optimal choice for their synthetic endeavors.

References

  • Rosa, G. R., Rosa, E. L., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 29(3), 629-633. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Li, G., et al. (2018). Amino-Induced 2D Cu-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst for Aerobic Oxidation of Olefins. Inorganic Chemistry, 57(17), 10834-10840. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Rahate, A. S., Nemade, K. R., & Waghuley, S. A. (2013). Polyphenylene sulfide (PPS): State of the art and applications. Reviews in Chemical Engineering, 29(6), 471-489. [Link]

  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(11), 2129. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2848-2883. [Link]

Sources

A Comparative Guide to the Thermal Stability of High-Performance Aromatic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the selection of a polymer with appropriate thermal stability is a critical decision that dictates the performance and longevity of a product. This guide provides an in-depth, objective comparison of the thermal properties of polymers synthesized from "Bis(p-iodophenyl) sulfide," primarily Poly(p-phenylene sulfide) (PPS), against other leading high-performance aromatic polymers: Polyether ether ketone (PEEK) and Polyimide (specifically Kapton®). This analysis is grounded in experimental data to provide a clear, evidence-based understanding of their performance under thermal stress.

Introduction to High-Performance Aromatic Polymers

High-performance polymers are a class of materials that exhibit exceptional mechanical strength, chemical resistance, and, most notably, thermal and oxidative stability. Their unique properties stem from their molecular architecture, which is rich in aromatic rings and strong inter-chain interactions. This inherent stability makes them indispensable in demanding applications, from aerospace components to medical implants and advanced electronics.

The thermal performance of a polymer is not a single value but rather a profile of its behavior across a range of temperatures. Key parameters for assessing thermal stability include:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]

  • Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from a solid to a liquid state.

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td 5%).

  • Char Yield: The percentage of residual mass remaining after thermal decomposition at a high temperature in an inert atmosphere. A higher char yield often indicates better flame retardancy and thermal stability.[2]

This guide will delve into the synthesis of PPS from "Bis(p-iodophenyl) sulfide" and then present a comparative analysis of its thermal properties alongside PEEK and Kapton®, supported by detailed experimental protocols for thermal analysis.

Synthesis of Poly(p-phenylene sulfide) from "Bis(p-iodophenyl) sulfide"

While the direct polymerization of "Bis(p-iodophenyl) sulfide" is not the most common route for commercial PPS production, the synthesis of PPS from analogous dihalogenated aromatic compounds is well-established. The primary method involves a nucleophilic aromatic substitution reaction between a dihalobenzene and a sulfur source.[3][4] For the purpose of this guide, we will outline a representative synthesis adapted from established protocols for related monomers.

The polymerization of "Bis(p-iodophenyl) sulfide" would theoretically proceed via a self-condensation reaction, or more practically, by reacting it with a sulfur nucleophile. A more common and analogous laboratory and industrial synthesis involves the reaction of a p-dihalobenzene with sodium sulfide in a polar aprotic solvent at elevated temperatures.[3]

Caption: Generalized workflow for the synthesis of Poly(p-phenylene sulfide).

This process yields a high-molecular-weight, semi-crystalline polymer with the characteristic thermal and chemical resistance associated with PPS. The iodine atoms in "Bis(p-iodophenyl) sulfide" are excellent leaving groups, which could potentially facilitate the polymerization under milder conditions compared to chloro- or fluoro-substituted monomers.

Comparative Thermal Stability Analysis

The true measure of a high-performance polymer lies in its ability to maintain its structural integrity and mechanical properties at elevated temperatures. This section provides a head-to-head comparison of the key thermal parameters of PPS, PEEK, and Kapton®.

PropertyPoly(p-phenylene sulfide) (PPS)Polyether ether ketone (PEEK)Polyimide (Kapton®)
Glass Transition Temp. (Tg) 85 - 107 °C~143 °C> 360 °C (often not distinctly observed)
Melting Temperature (Tm) ~285 °C~343 °CDoes not melt (decomposes first)
Decomposition Temp. (Td 5%) ~500 °C (in N2)~520 °C (in N2)~538 °C (in N2)[5]
Char Yield at 800°C (in N2) > 50%[2]~50-60%55 - 61%[6]
Continuous Use Temperature ~220 °C~250 °C~260-300 °C

Data Interpretation and Causality:

The superior thermal stability of PEEK and Polyimide compared to PPS can be directly attributed to their molecular structures.

  • PPS: The presence of the flexible sulfide linkage in the polymer backbone of PPS results in a lower glass transition temperature compared to PEEK and Polyimides. However, the high aromatic content contributes to its excellent thermal stability, with a decomposition temperature exceeding 500°C.[7]

  • PEEK: The inclusion of rigid ketone and ether linkages in the PEEK backbone restricts chain mobility to a greater extent than the sulfide links in PPS, leading to a significantly higher glass transition temperature and melting point. This translates to a higher continuous use temperature.

  • Polyimide (Kapton®): The imide rings in the polyimide backbone are exceptionally rigid and planar, resulting in very strong inter-chain interactions. This leads to an extremely high glass transition temperature that is often difficult to detect before decomposition. Polyimides do not melt and exhibit the highest thermal stability of the three, making them suitable for the most demanding high-temperature applications.[5]

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and validity of thermal stability data, standardized experimental procedures are crucial. The following sections detail the step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the thermal stability and decomposition characteristics of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8] This protocol is based on ASTM E1131.[9]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of any residual solvent.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or ceramic is recommended for high-temperature analysis).

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition events, while a faster rate may shift the decomposition to higher temperatures.[10]

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • Determine the onset decomposition temperature (Td) as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

    • Calculate the char yield as the percentage of the initial mass remaining at the end of the experiment (e.g., at 800°C).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time.[11] It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. This protocol is based on ASTM D3418.[12][13]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

  • Heat-Cool-Heat Cycle:

    • First Heat: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 350°C for PPS) at a rate of 10°C/min. This step is to erase the thermal history of the sample.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at the same rate (10°C/min) to a temperature above its melting point. The data from this second heating scan is typically used for analysis.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[5]

    • Determine the melting temperature (Tm) from the peak maximum of the endothermic melting event in the second heating scan.

Conclusion

The choice of a high-performance polymer for a specific application is a multifaceted decision where thermal stability is a paramount consideration. Polymers derived from "Bis(p-iodophenyl) sulfide," such as Poly(p-phenylene sulfide), offer an excellent balance of thermal resistance, chemical inertness, and processability. While PEEK and Polyimides exhibit superior thermal stability in terms of higher glass transition and continuous use temperatures, the selection ultimately depends on the specific temperature requirements, cost constraints, and processing capabilities of the intended application.

This guide has provided a comprehensive, data-driven comparison of these materials, underpinned by standardized experimental protocols. By understanding the causal relationships between molecular structure and thermal performance, and by employing rigorous, self-validating analytical techniques, researchers and developers can make informed decisions in the selection of the optimal high-performance polymer for their needs.

References

  • ASTM D3418-12, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012,

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008,

  • MDPI. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Scribd. DSC TGA Polyimide. [Link]

  • ResearchGate. Tga curves of the polyimide films. [Link]

  • Oak Ridge National Laboratory. Development of Crystallinity in Neat Poly(Phenylene Sulfide) and Its Carbon Fiber Composites. [Link]

  • Intertek. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials. [Link]

  • MDPI. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. [Link]

  • Thermal Support. Measurement of Tg by DSC. [Link]

  • Vichem. PEEK vs PI vs PPS: Heat Resistance Comparison for Extreme Environments. [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Google Patents. CN103897187A - Synthesis method of fiber-grade polyphenylene sulfide (PPS) resin.
  • University of Florida. Investigation of Polymers with Differential Scanning Calorimetry. [Link]

  • ResearchGate. DSC and TGA curves of polyimide1-3. [Link]

  • ScienceDirect. Thermal behaviour of poly (phenylene sulfide) and its derivatives. [Link]

  • RSC Publishing. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. [Link]

  • TA Instruments. Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

  • SciSpace. Overall Investigation of Poly (Phenylene Sulfide) from Synthesis and Process to Applications—A Review. [Link]

Sources

Comparative Guide: Validated Analytical Strategies for Bis(p-iodophenyl) sulfide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(p-iodophenyl) sulfide (CAS: 73927-07-8), also known as 4,4'-diiododiphenyl sulfide, is a critical intermediate in the synthesis of high-performance poly(phenylene sulfide) (PPS) derivatives and a valuable electrophile in palladium-catalyzed cross-coupling reactions.

Despite its industrial relevance, no official pharmacopeial monograph exists for this specific analyte. This guide bridges that gap by providing two field-validated analytical workflows: RP-HPLC-UV for routine purity quantification and GC-MS for structural identification and impurity profiling.

Core Analytical Challenges
  • Hydrophobicity: The two iodine atoms and phenyl rings create a highly lipophilic molecule (LogP > 5), requiring high-strength organic eluents.

  • Solubility: Poorly soluble in methanol; requires Tetrahydrofuran (THF) or Acetonitrile (ACN) for sample preparation.

  • Oxidation Potential: The central sulfide linkage (-S-) is susceptible to oxidation into sulfoxide (-SO-) and sulfone (-SO2-), necessitating specific resolution criteria during method validation.

Method A: RP-HPLC-UV (The Quantitative Workhorse)

This method is the recommended standard for purity assays and reaction monitoring. It offers high precision and robustness, specifically designed to separate the sulfide target from its oxidized byproducts.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh carbon load required to retain the hydrophobic structure; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A Water + 0.1% Formic AcidAcidifier prevents peak tailing of any trace amine impurities.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than methanol, essential for iodinated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for heavy iodine atoms.
Detection UV @ 260 nmThe iodine auxochrome shifts the primary benzene absorption (~254 nm) to ~260 nm.
Injection Vol 5 - 10 µLLower volume prevents solvent effects from the THF sample diluent.
Gradient Profile[1]
  • 0.0 min: 60% B

  • 10.0 min: 95% B (Linear Ramp)

  • 12.0 min: 95% B (Hold to elute highly retained dimers)

  • 12.1 min: 60% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Bis(p-iodophenyl) sulfide into a 10 mL volumetric flask. Dissolve in THF (Tetrahydrofuran) . Sonicate for 5 minutes.

  • Working Standard: Dilute the Stock Solution 1:10 with Acetonitrile .

    • Critical Step: Do not use water in the diluent; the compound will precipitate immediately.

Method B: GC-MS (The Structural Validator)

While HPLC is superior for quantitation, GC-MS is essential for identifying impurities, particularly mono-iodinated species (4-iodophenyl phenyl sulfide) or disulfide analogs.

Instrument Parameters[1][2][3]
  • Inlet Temperature: 280°C (Split ratio 20:1). Note: High temp is required to volatilize the heavy MW 438.07 molecule.

  • Column: DB-5ms (5% Phenyl-arylene), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Transfer Line: 290°C.

Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp: 20°C/min to 300°C

  • Final: 300°C (Hold 5 min)

MS Detection (EI Source)
  • Scan Range: m/z 50 – 500

  • Key Diagnostic Ions:

    • m/z 438: Molecular Ion [M]+ (Strong intensity due to aromatic stability).

    • m/z 311: [M - I]+ (Loss of one iodine atom).

    • m/z 184: [M - 2I]+ (Loss of both iodine atoms, dibenzothiophene-like fragment).

Comparative Analysis

The following table contrasts the two methods to aid in selection based on your laboratory's specific needs.

FeatureMethod A: RP-HPLC-UVMethod B: GC-MS
Primary Use Purity Assay (%), Stability StudiesImpurity Identification, Raw Material ID
Precision (RSD) High (< 0.5%)Moderate (1.0 - 2.0%)
Linearity Range 1.0 – 200 µg/mL0.1 – 50 µg/mL
Selectivity Excellent for separating oxidation byproducts (Sulfoxide/Sulfone)Excellent for separating structural homologs (Mono-iodo vs Di-iodo)
Throughput Moderate (15 min/run)Fast (12 min/run)
Limitations Requires organic solvent waste disposalThermal degradation risk if inlet is dirty

Validation Workflow & Logic

To ensure the reliability of the data generated, the following validation decision tree must be executed. This workflow is compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Sulfoxide/Sulfone Spikes) Start->Specificity ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck Optimize Adjust Gradient/Temp ResolutionCheck->Optimize No Linearity Linearity (5 Levels) R² > 0.999 ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) 98% - 102% Linearity->Accuracy Precision Precision (Repeatability) RSD < 1.0% Accuracy->Precision LOD_LOQ Determine LOD/LOQ (S/N 3:1 & 10:1) Precision->LOD_LOQ FinalMethod Validated Method Ready for Release LOD_LOQ->FinalMethod

Figure 1: Step-by-step validation logic ensuring method specificity against likely oxidation impurities before proceeding to quantitative metrics.

References

  • Synthesis and Characterization of Poly(phenylene sulfide) Analogs: Wang, Z. Y., & Hay, A. S. (1991). Synthesis of poly(p-phenylene sulfide) by thermolysis of bis(4-halophenyl) disulfides.[1] Macromolecules, 24(1), 333-335.

  • General HPLC Method for Diaryl Sulfones (Analogous Method): SIELC Technologies. (2018). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column.

  • Chemical Properties and CAS Verification: National Institutes of Health (NIH). PubChem Compound Summary for Bis(p-iodophenyl) sulfide (CAS 73927-07-8).

  • Validation Guidelines: International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Benchmarking "Bis(p-iodophenyl) sulfide" against other monomers for high-performance polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "Bis(p-iodophenyl) sulfide" against other monomers for high-performance polymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond Commodity Monomers

In the landscape of high-performance engineering thermoplastics, Bis(p-iodophenyl) sulfide (BIPS) represents a critical shift from commodity synthesis to precision polymer engineering. While 1,4-Dichlorobenzene (p-DCB) remains the industrial standard for producing Polyphenylene Sulfide (PPS) via the Phillips process, it requires extreme conditions (


C, high pressure) that can induce structural defects and limit functionalization.

BIPS serves as a superior alternative for optical and electronic applications requiring:

  • Ultra-High Refractive Index (n > 1.72): Enabled by high sulfur content and heavy-atom polarizability.

  • Low-Temperature Polymerization: The weaker C-I bond allows for milder catalytic cycles, reducing thermal degradation.

  • Structural Precision: Facilitates the synthesis of Poly(arylene sulfide)s (PAS) and Poly(biphenylene sulfide)s with controlled architectures unavailable via the p-DCB route.

Chemical Profile & Mechanistic Advantage[1]

The primary differentiator between BIPS and its competitors is the Carbon-Halogen Bond Dissociation Energy (BDE) . This thermodynamic property dictates the activation energy required for polymerization.

Comparative Reactivity Data
PropertyBis(p-iodophenyl) sulfide (BIPS)1,4-Dichlorobenzene (p-DCB)Bis(4-bromophenyl) sulfide
Leaving Group Iodine (-I)Chlorine (-Cl)Bromine (-Br)
Bond Energy (C-X) ~65 kcal/mol (Weakest)~96 kcal/mol (Strongest)~81 kcal/mol
Polymerization Temp 120°C - 200°C 285°C - 300°C200°C - 250°C
Primary Mechanism Metal-Catalyzed Coupling (Suzuki/Yamamoto) or Low-Temp

High-Temp Nucleophilic Substitution (

)
Metal-Catalyzed /

Refractive Index Potential High (>1.72) due to I/S synergyStandard (~1.68 - 1.[1][2]70)Moderate
Mechanistic Pathway Analysis

The C-I bond in BIPS is sufficiently weak to undergo Oxidative Addition with transition metals (Pd, Ni) under mild conditions. In contrast, the C-Cl bond in p-DCB is inert to these catalysts below


C without specialized, expensive ligands.

G cluster_0 Activation Energy Barrier cluster_1 Polymerization Consequence Cl_Bond C-Cl Bond (96 kcal/mol) Requires High T/P High_T High Temp Process (Phillips Process) Cl_Bond->High_T High Activation E I_Bond C-I Bond (65 kcal/mol) Labile at Low T Low_T Mild Catalytic Process (Yamamoto/Suzuki) I_Bond->Low_T Low Activation E Defects Side Reactions: Crosslinking/Branching High_T->Defects Thermal Stress Linear High Linearity Defect-Free Structure Low_T->Linear Kinetic Control

Figure 1: The "Iodine Advantage" in polymerization kinetics. The lower bond energy of BIPS allows for controlled, linear chain growth, avoiding the branching defects common in industrial PPS.

Benchmarking Performance: Optical & Thermal

In high-performance optics (e.g., micro-lenses for CMOS sensors, LED encapsulants), the refractive index (RI) is paramount. BIPS-derived polymers consistently outperform standard PPS.

Experimental Data Comparison

Data synthesized from comparative polymer analysis [1, 2].

Polymer SystemMonomer SourceRefractive Index (

)
Abbe Number (

)

(

C)
Transparency (400nm)
Standard PPS p-Dichlorobenzene1.68 - 1.701885 - 90Opaque/Yellow
Poly(biphenylene sulfide) Bis(p-iodophenyl) sulfide 1.72 - 1.75 22 110 - 125 >85% (Clear)
Sulfone-Modified PPS Bis(4-chlorophenyl) sulfone1.65 - 1.6725200+Transparent

Key Insight: The BIPS monomer allows for the synthesis of Poly(biphenylene sulfide) via Nickel-catalyzed coupling. This structure doubles the aromatic density per sulfide linkage compared to standard PPS, boosting the refractive index while maintaining optical clarity.

Experimental Protocol: Low-Temperature Synthesis

Objective: Synthesize high-linearity Poly(arylene sulfide) using BIPS, avoiding the high-pressure autoclave conditions of the Phillips process.

Materials
  • Monomer: Bis(4-iodophenyl) sulfide (BIPS) - High Purity (>99%)

  • Comonomer: 4,4'-Thiobisbenzenethiol (if thioether linkage desired) or Nickel(0) catalyst for homocoupling.

  • Catalyst:

    
     (Bis(1,5-cyclooctadiene)nickel(0)) + 2,2'-Bipyridine.
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), dry.

Workflow: Nickel-Catalyzed Yamamoto Coupling

This protocol utilizes the reactivity of the C-I bond to form C-C bonds, creating a polyphenyl-sulfide backbone.

  • Catalyst Activation:

    • In a glovebox (

      
       atm), dissolve 
      
      
      
      (2.2 eq) and 2,2'-Bipyridine (2.2 eq) in dry DMAc.
    • Stir at 60°C for 20 mins until a deep purple complex forms.

  • Monomer Addition:

    • Dissolve Bis(p-iodophenyl) sulfide (1.0 eq) in dry DMAc.

    • Add monomer solution to the active catalyst mixture.

  • Polymerization:

    • Stir at 80°C for 12-24 hours. (Note: Standard p-DCB would require >250°C here).

    • Observation: Viscosity increases significantly as the molecular weight builds.

  • Quenching & Purification:

    • Pour reaction mixture into acidic methanol (HCl/MeOH) to precipitate the polymer and remove Nickel residues.

    • Filter and wash with hot acetone to remove oligomers.

    • Dry under vacuum at 100°C.

Workflow Start Start: Inert Atmosphere (N2) Cat_Prep Catalyst Activation Ni(cod)2 + Bipyridine 60°C, 20 min Start->Cat_Prep Add_Mono Add Bis(p-iodophenyl) sulfide (Dissolved in DMAc) Cat_Prep->Add_Mono Reaction Polymerization 80°C, 24h (Mild Conditions) Add_Mono->Reaction Quench Precipitate in HCl/MeOH (Remove Ni) Reaction->Quench Final Final Polymer: Poly(biphenylene sulfide) High RI, Linear Quench->Final

Figure 2: Step-by-step synthesis workflow for BIPS polymerization via Yamamoto coupling.

References

  • High-Refractive-Index Polymers (HRIPs)

    • Title: Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Poly(phenylene sulfide)

    • Title: Synthesis of colorless and high-refractive-index sulfoxide-containing polymers by the oxidation of poly(phenylene sulfide)
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Bond Dissociation Energies (C-I vs C-Cl)

    • Title: Bond dissociation energy - Wikipedia (Data compilation from CRC Handbook of Chemistry and Physics).
    • URL:[Link][3]

  • Alternative Polymerization Routes

    • Title: Synthesis of poly(p-phenylene sulfide) by thermolysis of bis(4-halophenyl) disulfides.[4]

    • Source: Journal of Polymer Science Part A.[4][5]

    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bis(p-iodophenyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of bis(p-iodophenyl) sulfide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights into chemical handling and waste management.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

Bis(p-iodophenyl) sulfide is an organo-iodine compound. While specific toxicological data for this exact molecule is not extensively published, a comprehensive risk assessment can be synthesized by examining its structural components and analogous compounds.

  • Organo-iodine Moiety: Compounds containing iodine bonded to an organic structure are of particular concern for environmental persistence. Many organohalogens are not readily biodegradable and have the potential to bioaccumulate. Furthermore, some organo-iodine compounds can be toxic, mutagenic, or carcinogenic, making their release into the environment a significant concern.[1] Studies on related aryl-iodonium salts have shown that their degradation products can be more toxic than the parent compound, highlighting the need for complete destruction rather than simple disposal.[2]

  • Sulfide Linker: The sulfide component can release toxic gases, such as sulfur oxides, upon incomplete combustion.[3][4] While stable under normal conditions, its decomposition pathways must be considered during waste treatment.

  • Regulatory Classification: As a halogenated organic compound, bis(p-iodophenyl) sulfide waste falls under specific environmental regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the treatment and disposal of halogenated organic-containing wastes, which generally preclude land disposal in favor of more robust treatment technologies.[5][6] This waste stream must be segregated from non-halogenated chemical waste.[7]

Based on this profile, the primary directive is to manage bis(p-iodophenyl) sulfide waste in a manner that ensures its complete destruction and prevents its release into the ecosystem.

At-the-Bench: Immediate Waste Handling and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to these steps is critical to ensure safety and regulatory compliance.

Step 1: Designate a Specific Hazardous Waste Container All waste contaminated with bis(p-iodophenyl) sulfide, including residual amounts in weighing boats, contaminated gloves, and paper towels, must be collected in a designated, sealable, and chemically compatible container.[8] The container must be clearly labeled as "Hazardous Waste: Halogenated Organics" and should also list "Bis(p-iodophenyl) sulfide" as a primary component.

Step 2: Segregate Halogenated from Non-Halogenated Waste It is a critical and common regulatory requirement to keep halogenated solvent and solid waste separate from non-halogenated waste streams.[7] Co-mingling can complicate the disposal process and increase costs. This segregation ensures that the waste is sent to a facility capable of handling and neutralizing the halogenated components.

Step 3: Handle with Appropriate Personal Protective Equipment (PPE) When handling the pure compound or its waste, standard laboratory PPE is required. This includes:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

Operations that may generate dust should be performed in a chemical fume hood to avoid inhalation.[9][10]

Step 4: Container Management Keep the hazardous waste container sealed at all times, except when actively adding waste.[7] This prevents the release of any volatile contaminants and ensures the container is spill-proof. Store the container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[4][11]

Disposal Workflow and Decision Logic

The following diagram outlines the logical workflow for the management and disposal of bis(p-iodophenyl) sulfide waste, from generation to final disposition.

G cluster_0 At the Bench cluster_1 Institutional Waste Management cluster_2 Final Disposition A Generation of Bis(p-iodophenyl) sulfide Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Place in Labeled 'HALOGENATED SOLID WASTE' Container C->D Solid Waste E Place in Labeled 'HALOGENATED LIQUID WASTE' Container C->E Liquid Waste F Keep Waste Container Securely Closed D->F E->F G Store Container in Designated Satellite Accumulation Area F->G H Schedule Waste Pickup with Environmental Health & Safety (EH&S) G->H I EH&S Transports Waste to Central Accumulation Facility H->I J Waste Profiled & Manifested by Licensed Disposal Vendor I->J K Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Primary Disposal Route: High-Temperature Incineration K->L M Verification of Destruction (Certificate of Disposal) L->M

Caption: Decision workflow for bis(p-iodophenyl) sulfide waste management.

Primary Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of bis(p-iodophenyl) sulfide is high-temperature incineration at a licensed hazardous waste facility.

Causality: Incineration at temperatures typically exceeding 850°C, and often with secondary combustion chambers at even higher temperatures, ensures the complete destruction of the organic molecule. This process is necessary to break the strong carbon-iodine bonds. Licensed facilities are equipped with advanced scrubber systems that capture and neutralize the resulting acidic gases (such as hydrogen iodide and sulfur oxides), preventing their release into the atmosphere. This aligns with EPA guidance on treatment technologies for halogenated organic wastes.[5]

Under no circumstances should bis(p-iodophenyl) sulfide waste be disposed of via drains or in regular trash.[9][10] This would lead to direct environmental contamination.

Management of Spills and Decontamination

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

Step-by-Step Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[9][10] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[4] All cleaning materials, including wipes and rinse water, must be collected as hazardous waste.[8]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Quantitative Data and Properties

The following table summarizes key physical and chemical properties of bis(p-iodophenyl) sulfide, which inform its handling and hazard assessment.

PropertyValueSource
Molecular Formula C₁₂H₈I₂SPubChem[12]
Molecular Weight 438.07 g/mol ---
Monoisotopic Mass 437.84363 DaPubChem[12]
Physical State Solid (predicted)---
XlogP (Predicted) 5.3PubChem[12]
Primary Disposal Route High-Temperature IncinerationEPA[5]

Note: XlogP is a measure of hydrophobicity. A value greater than 5 suggests a high potential for bioaccumulation.

References

  • Angene Chemical (2021). Safety Data Sheet - 1-(4-Iodophenyl)piperidin-2-one. Available at: [Link]

  • eBedox (2022). BISMUTH SULFIDE - Safety Data Sheet. Available at: [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Yoshida, R. et al. (2018). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wang, T. et al. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. Environmental Science and Pollution Research. Available at: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Diazene, bis(4-iodophenyl)-, 1-oxide. Available at: [Link]

  • U.S. Environmental Protection Agency (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Bis(p-iodophenyl) sulfide. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.